4-Bromo-2-methylthiobenzamide
Overview
Description
4-Bromo-2-methylthiobenzamide is an organic compound with the empirical formula C8H8BrNS . It has a molecular weight of 230.12 and is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cc(Br)ccc1C(N)=S
. This provides a text-based representation of the molecule’s structure. Unfortunately, the search results do not provide further details on the molecular structure analysis. Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 88-92 °C . Its density is approximately 1.5 g/cm3 . The compound has a boiling point of 313.6±52.0 °C .Scientific Research Applications
Alternative to Methyl Bromide
4-Bromo-2-methylthiobenzamide may offer insights into alternatives to methyl bromide for pest and pathogen control in agriculture. Research by Schneider et al. (2003) discusses the urgent need for alternatives due to environmental concerns and regulatory phase-outs of methyl bromide, particularly for crops like strawberries and tomatoes (Schneider et al., 2003).
Fumigant Alternatives
Fields and White (2002) explore alternatives to methyl bromide as fumigants in controlling insects in various settings, including agriculture and quarantine. They consider options like phosphine and sulfuryl fluoride, which could potentially be related to the broader chemical family of this compound (Fields & White, 2002).
Chemical Derivatives
The study of chemical reactions and derivatives of similar compounds, such as 4-methyldibenzothiophene, could provide insights into the potential applications and reactions of this compound. Campaigne et al. (1969) discuss various substitution reactions that could be relevant to understanding its chemical behavior (Campaigne et al., 1969).
Soil Fumigation Alternatives
Research into alternatives for soil fumigation, as discussed by Duniway (2002), can be critical for understanding the potential applications of this compound in agriculture. This study focuses on chemical alternatives to methyl bromide for pre-plant soil fumigation, emphasizing the need for new solutions (Duniway, 2002).
Synthesis of Derivatives
Bakavoli et al. (2006) describe the synthesis of thiazolo[4,5‐d]pyrimidine derivatives from compounds structurally similar to this compound. This kind of research contributes to the understanding of possible synthetic pathways and applications (Bakavoli et al., 2006).
Insecticidal Activity
The insecticidal activity of related compounds, such as 4-(aminomethyl)-2H-1-benzothiopyran-2-ones, as studied by Nakazumi et al. (1992), can hint at potential uses of this compound in pest control. This research shows the impact of structural modifications on insecticidal efficacy (Nakazumi et al., 1992).
Safety and Hazards
4-Bromo-2-methylthiobenzamide is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Relevant Papers The search results do not provide specific peer-reviewed papers related to this compound .
Properties
IUPAC Name |
4-bromo-2-methylbenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLQQZRNHDXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662233 | |
Record name | 4-Bromo-2-methylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397845-03-3 | |
Record name | 4-Bromo-2-methylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylthiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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